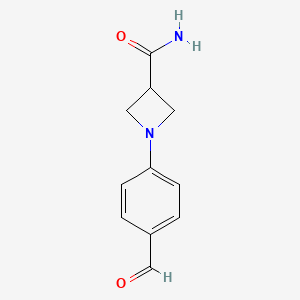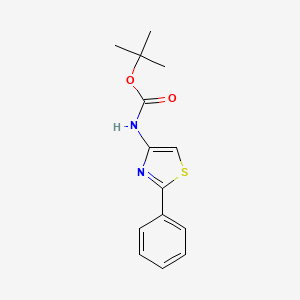
4'-Bromo-2'-fluoro-6'-nitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2’-fluoro-6’-nitroacetophenone is an organic compound with the molecular formula C8H5BrFNO3 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and nitro functional groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-fluoro-6’-nitroacetophenone typically involves multi-step reactions starting from acetophenone derivatives. One common method includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of 4’-Bromo-2’-fluoro-6’-nitroacetophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the use of automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Bromo-2’-fluoro-6’-nitroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetophenone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 4’-Bromo-2’-fluoro-6’-aminoacetophenone.
Oxidation: Formation of 4’-Bromo-2’-fluoro-6’-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-fluoro-6’-nitroacetophenone is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4’-Bromo-2’-fluoro-6’-nitroacetophenone involves its interaction with biological molecules. For instance, it can act as an alkylating agent, binding to nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, as seen in studies involving cytochrome P-450 . The presence of the nitro group also allows for redox reactions, which can further modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4’-nitroacetophenone
- 4’-Bromo-2’-fluoroacetophenone
- 4’-Bromo-2’-nitroacetophenone
Comparison: 4’-Bromo-2’-fluoro-6’-nitroacetophenone is unique due to the simultaneous presence of bromine, fluorine, and nitro groupsFor example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain pharmaceutical applications .
Eigenschaften
Molekularformel |
C8H5BrFNO3 |
|---|---|
Molekulargewicht |
262.03 g/mol |
IUPAC-Name |
1-(4-bromo-2-fluoro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 |
InChI-Schlüssel |
JMNFEPUGQNYRTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


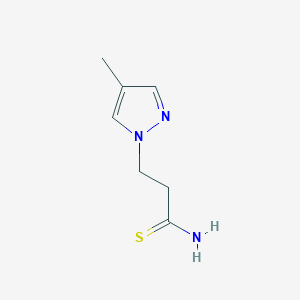
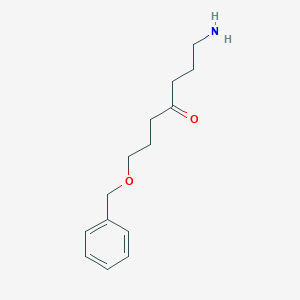
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
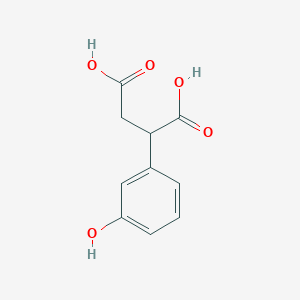
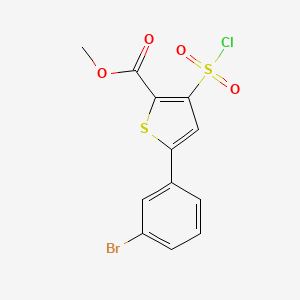
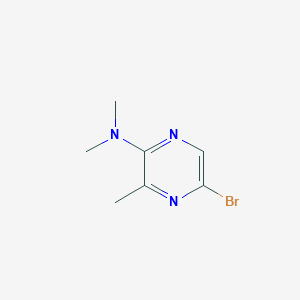

![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)

